
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% (2C4DCPP) is a chlorinated phenol that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 85-87°C, and is soluble in water, alcohol, and many organic solvents. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a disinfectant. 2C4DCPP has been studied extensively for its biochemical, physiological, and toxicological effects.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an antimicrobial agent, as a fungicide, and as an insecticide. It has also been used as a model compound for studying the effects of chlorinated phenols on the environment. In addition, it has been studied for its potential as a biomarker for exposure to chlorinated phenols.
Wirkmechanismus
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is believed to act as a biocide by disrupting the cell membrane of bacteria and fungi. It is thought to bind to the cell membrane, causing it to become more permeable and allowing ions and other molecules to enter the cell. This results in the death of the cell.
Biochemical and Physiological Effects
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to be toxic to a variety of organisms, including bacteria, fungi, and insects. It has also been found to be a potent inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, it has been found to be an irritant to the skin and eyes, and to cause respiratory irritation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable in aqueous solution. It is also non-toxic to humans, and can be easily handled and stored. However, it is important to note that 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is toxic to a variety of organisms, and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% in scientific research. One potential application is in the development of new antimicrobial agents. 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been found to be a potent biocide, and its mechanism of action could be used to develop more effective agents. Another potential application is in the development of new fungicides and insecticides. 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been found to be effective in controlling a variety of organisms, and its mechanism of action could be used to develop more effective agents. Finally, 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% could be used as a model compound to study the effects of chlorinated phenols on the environment.
Synthesemethoden
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is synthesized by the reaction of 3,5-dichlorophenol with chlorine gas in aqueous solution. The reaction is catalyzed by ferric chloride and proceeds in two steps. In the first step, chlorine gas is added to the 3,5-dichlorophenol to form the intermediate 2,4-dichlorophenol. In the second step, the intermediate is reacted with chlorine gas to form 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%. The reaction is complete when the desired product is isolated and purified.
Eigenschaften
IUPAC Name |
2-chloro-4-(3,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKZBROOFEHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686101 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,5-dichlorophenyl)phenol | |
CAS RN |
475979-70-5 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

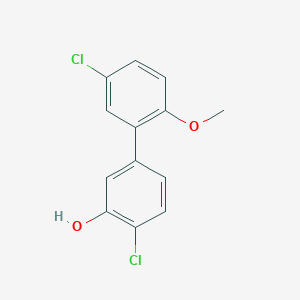


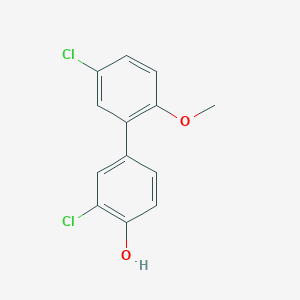
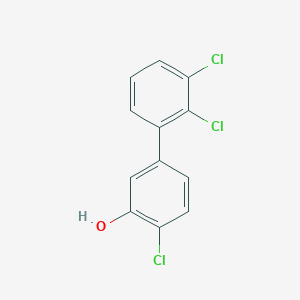


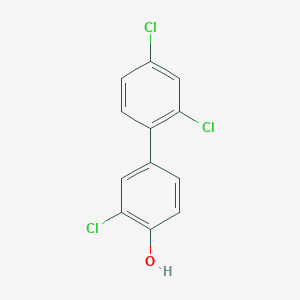

![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
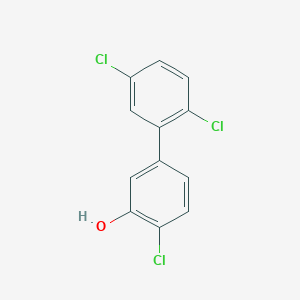
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)